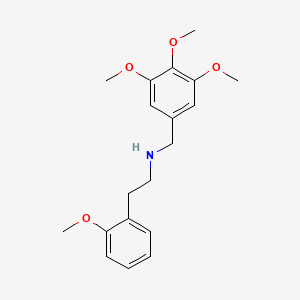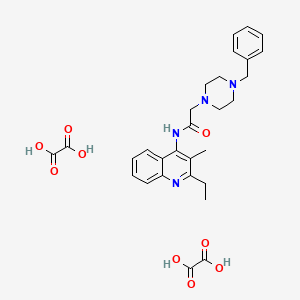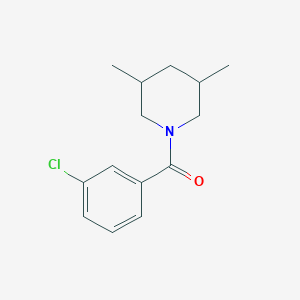![molecular formula C23H29NO4 B3861831 [3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol](/img/structure/B3861831.png)
[3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol
Overview
Description
[3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol, also known as SR-16388, is a novel chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperidine-based compounds and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of [3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol involves its binding to the dopamine D3 receptor and blocking its activity. This leads to a decrease in dopamine release in the brain, which is beneficial in the treatment of neurological disorders. [3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol also has affinity for the serotonin 5-HT1A receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
[3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the release of dopamine in the brain, which is beneficial in the treatment of neurological disorders. [3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This effect may contribute to the therapeutic potential of [3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol.
Advantages and Limitations for Lab Experiments
[3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an interesting target for research. [3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol has shown promising results in the treatment of neurological disorders, which further enhances its potential for research. However, there are also some limitations to using [3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol in lab experiments. The compound is relatively new, which means that its safety profile and potential side effects are not well understood. Additionally, the synthesis of [3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for research on [3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol. One potential area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the safety profile and potential side effects of [3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol. Additionally, further studies are needed to explore the potential therapeutic applications of [3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol in the treatment of neurological disorders. Finally, the development of more potent and selective analogs of [3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol may lead to the discovery of even more effective treatments for these disorders.
Conclusion:
In conclusion, [3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol is a novel compound that has shown promising results in the treatment of neurological disorders. Its mechanism of action involves its binding to the dopamine D3 receptor and blocking its activity, which leads to a decrease in dopamine release in the brain. [3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol has also been found to increase the levels of BDNF, which may contribute to its therapeutic effects. While there are some limitations to using [3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol in lab experiments, there are also several future directions for research on this compound. Overall, [3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol is an interesting target for research and has the potential to lead to the discovery of more effective treatments for neurological disorders.
Scientific Research Applications
[3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol has been studied extensively for its potential applications in the field of neuroscience. It has shown promising results in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. [3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol has been found to act as a potent antagonist of the dopamine D3 receptor, which is implicated in the pathology of these disorders. It has also been shown to have affinity for the serotonin 5-HT1A receptor, which further enhances its therapeutic potential.
properties
IUPAC Name |
1-[3-(hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]-3-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c25-19-23(14-17-28-21-10-5-2-6-11-21)13-7-15-24(18-23)22(26)12-16-27-20-8-3-1-4-9-20/h1-6,8-11,25H,7,12-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQRRGUXWWYART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCOC2=CC=CC=C2)(CCOC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861756.png)

![3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B3861767.png)
![2-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-chlorophenyl)vinyl 2-chlorobenzoate](/img/structure/B3861778.png)
![4-(benzyloxy)-3-ethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3861780.png)



![N'-[2-(allyloxy)benzylidene]-2-[(1-bromo-2-naphthyl)oxy]butanohydrazide](/img/structure/B3861801.png)

![ethyl 5-(3,4-dimethoxyphenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861815.png)
![N'-(3-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3861821.png)
![4-ethyl-5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3861837.png)
